BMS-911172 is a small molecule compound developed by Bristol Myers Squibb, primarily recognized for its role as an inhibitor of the enzyme AAK1 (AP2-associated protein kinase 1). This compound was designed to explore the therapeutic potential of AAK1 in treating neuropathic pain and other related conditions. The development of BMS-911172 highlights the ongoing research into the modulation of protein kinases as a strategy for drug discovery.
BMS-911172 was synthesized as part of a broader initiative to identify effective inhibitors targeting AAK1, which plays a critical role in cellular processes such as endocytosis and signal transduction. The compound is derived from a series of structural modifications aimed at enhancing potency and selectivity against AAK1.
BMS-911172 is classified as a small molecule inhibitor. It belongs to the category of kinase inhibitors, specifically targeting AAK1, which is implicated in various physiological and pathological processes, including pain signaling pathways.
The synthesis of BMS-911172 involves several key steps that utilize standard organic chemistry techniques. While specific proprietary methods may not be publicly disclosed, the general approach includes:
The exact synthetic route may involve multiple reaction steps that include:
BMS-911172 has a complex molecular structure characterized by its unique arrangement of atoms that confer its biological activity. The compound's structure can be represented in chemical notation, highlighting key functional groups that interact with the AAK1 enzyme.
The molecular formula for BMS-911172 is C₁₈H₁₉N₃O₂, with a molecular weight of approximately 313.36 g/mol. The structure features multiple aromatic rings and heteroatoms that contribute to its binding affinity and specificity.
BMS-911172 primarily acts through competitive inhibition of AAK1. This involves binding to the active site of the kinase, thereby preventing substrate phosphorylation.
The mechanism of inhibition can be studied using various biochemical assays:
BMS-911172 inhibits AAK1 by binding to its active site, which leads to a conformational change in the enzyme that reduces its catalytic activity. This inhibition disrupts downstream signaling pathways involved in pain perception and other cellular responses.
Experimental studies indicate that BMS-911172 effectively reduces pain-related behaviors in animal models, suggesting its potential utility in managing neuropathic pain conditions.
BMS-911172 is typically characterized by its:
The compound exhibits stability under standard laboratory conditions but may be sensitive to extreme pH levels or high temperatures. Its reactivity profile is consistent with other small molecule inhibitors, allowing it to participate in various chemical interactions relevant to drug development.
BMS-911172 has significant implications in scientific research, particularly in:
Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine protein kinase that regulates clathrin-mediated endocytosis (CME)—a fundamental cellular process for internalizing receptors, neurotransmitters, and viral particles. Ubiquitously expressed in the central nervous system (CNS), AAK1 phosphorylates the μ2 subunit of the AP-2 adaptor complex, thereby modulating cargo selection and vesicle formation [4] [6]. Its pivotal role in signal transduction and cellular trafficking positions AAK1 as a high-value target for neurological, inflammatory, and infectious diseases. Small-molecule inhibitors like BMS-911172 exemplify the therapeutic potential of selectively disrupting AAK1 activity, offering novel pathways to treat neuropathic pain and viral infections without opioid dependence [5] [10].
AAK1 governs cargo-specific endocytosis by phosphorylating Thr156 on the μ2 subunit of AP-2. This phosphorylation triggers conformational changes in AP-2, enhancing its affinity for cargo receptors (e.g., transferrin, G protein-coupled receptors) and promoting clathrin-coated vesicle assembly [4] [6]. In neurons, this mechanism regulates the internalization of:
BMS-911172 inhibits AAK1 with high selectivity (IC50 = 12–35 nM), directly suppressing μ2 phosphorylation and subsequent endocytosis [4] [10]. Its brain-penetrant properties (validated in rodent models) enable CNS targeting, distinguishing it from peripherally restricted inhibitors [4] [5]. Notably, BMS-911172 exhibits >100-fold selectivity over structurally related kinases like BIKE and GAK, minimizing off-target effects [10].
Table 1: Key Biochemical Properties of BMS-911172
Property | Value | Source |
---|---|---|
IC50 (AAK1) | 12 nM (Selleckchem); 35 nM (MedChemExpress) | [4] [1] |
Molecular Weight | 339.34 g/mol | [1] [5] |
Formula | C16H19F2N3O3 | [1] |
CAS Number | 1644248-18-9 | [1] [5] |
Solubility | 100 mg/mL in DMSO | [1] |
AAK1 dysregulation contributes to several disease states through aberrant endocytosis and signaling:
Neuropathic Pain
Chronic pain conditions involve excessive endocytosis of opioid receptors and sodium channels, diminishing analgesic efficacy and amplifying pain signals. AAK1 inhibition by BMS-911172 reverses μ2 phosphorylation in dorsal root ganglia, restoring receptor homeostasis and reducing pain behavior in rat chronic constriction injury (CCI) models [4] [6].
Neurodegenerative Diseases
Viral Infections
AAK1 mediates host-cell entry for SARS-CoV-2, Ebola, and Dengue viruses by enabling clathrin-dependent endocytosis of viral particles. Repurposed AAK1 inhibitors (e.g., baricitinib) showed efficacy in COVID-19 clinical trials by blocking viral uptake [6] [8].
Table 2: Disease Mechanisms and Preclinical Evidence for AAK1 Inhibition
Disease Category | AAK1 Mechanism | BMS-911172 Evidence |
---|---|---|
Neuropathic Pain | μ2 phosphorylation ↑, pain receptor trafficking | Reduced pain in rat CCI models [4] |
Neurodegeneration | APP endocytosis ↑, dendritic branching ↓ | Indirect via miRNA-384-3p/AAK1 axis [6] |
Viral Entry (SARS-CoV-2) | Clathrin-mediated viral endocytosis ↑ | N/A (baricitinib clinical data) [6] |
Duchenne Muscular Dystrophy | Impaired muscle stem cell division | SAT-3247 efficacy in Mdx mice [9] |
Neuropathic Pain
Current neuropathic pain treatments (e.g., gabapentin, opioids) exhibit limited efficacy and addiction risks. BMS-911172 offers a non-opioid alternative by:
Viral Entry Mechanisms
AAK1 is a broad-spectrum antiviral target because:
Table 3: Selectivity Profile of BMS-911172 Against Related Kinases
Kinase | IC50 (nM) | Role | Selectivity vs. AAK1 |
---|---|---|---|
AAK1 | 12–35 | μ2 phosphorylation | Reference |
BIKE | 45–99 | BMP signaling | 4- to 8-fold lower [10] |
GAK | 60–320 | Clathrin uncoating | 5- to 27-fold lower [10] |
PCTAIRE-1 | >1,000 | Neurotransmitter secretion | >30-fold lower [6] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7